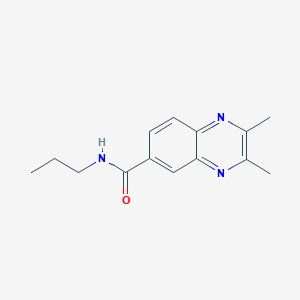
N~4~,2,6-trimethyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,2,6-trimethyl-4-quinolinecarboxamide, also known as TQ, is a heterocyclic compound that belongs to the quinoline family. TQ has been extensively studied for its potential therapeutic properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N~4~,2,6-trimethyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N~4~,2,6-trimethyl-4-quinolinecarboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N~4~,2,6-trimethyl-4-quinolinecarboxamide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N~4~,2,6-trimethyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N~4~,2,6-trimethyl-4-quinolinecarboxamide has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, N~4~,2,6-trimethyl-4-quinolinecarboxamide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N~4~,2,6-trimethyl-4-quinolinecarboxamide has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with a high degree of purity. N~4~,2,6-trimethyl-4-quinolinecarboxamide is also readily soluble in organic solvents such as DMSO, which makes it easy to work with in cell culture experiments. However, N~4~,2,6-trimethyl-4-quinolinecarboxamide has some limitations for lab experiments. It has poor aqueous solubility, which can make it difficult to administer in vivo. Additionally, N~4~,2,6-trimethyl-4-quinolinecarboxamide has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are a number of future directions for the study of N~4~,2,6-trimethyl-4-quinolinecarboxamide. One area of research is the development of novel N~4~,2,6-trimethyl-4-quinolinecarboxamide derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of N~4~,2,6-trimethyl-4-quinolinecarboxamide in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of N~4~,2,6-trimethyl-4-quinolinecarboxamide need to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N~4~,2,6-trimethyl-4-quinolinecarboxamide involves the reaction of 2,6-dimethyl-4-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced with sodium dithionite to obtain N~4~,2,6-trimethyl-4-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N~4~,2,6-trimethyl-4-quinolinecarboxamide with a purity of over 99%.
Scientific Research Applications
N~4~,2,6-trimethyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. N~4~,2,6-trimethyl-4-quinolinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N,2,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)11(13(16)14-3)7-9(2)15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIGCIYOTGMKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)


![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

